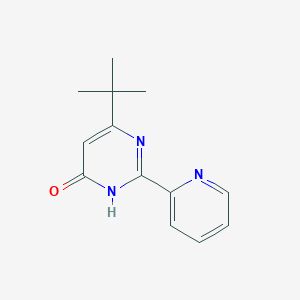

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Descripción general

Descripción

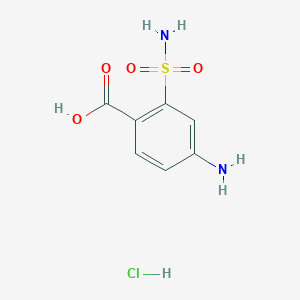

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C13H15N3O and a molecular weight of 229.28 .

Molecular Structure Analysis

The 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine molecule contains a total of 33 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis

While specific chemical reactions involving 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine are not available, similar compounds have been used in various reactions. For instance, 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine has been used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .Aplicaciones Científicas De Investigación

-

Synthesis of Biologically Active Derivatives

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of new potential biologically active derivatives .

- Method : The sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines .

- Results : The structures of most of the synthesized compounds were studied by X-ray diffraction .

-

Ligand in Ni-Catalyzed Reactions

- Field : Organometallic Chemistry

- Application : 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine, a similar compound, can be used as a ligand in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

- Method : The compound is used as a ligand in Ni-catalyzed reductive dimerization reaction .

- Results : The specific outcomes of these reactions are not provided in the source .

-

UV Light Filter

- Field : Cosmetics and Sunscreens

- Application : A similar compound, “2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol”, also known as UV absorber UV-326, can potentially be used as a UV light filter in cosmetics and sunscreens .

- Method : The compound is added to the formulation of the product to absorb UV light and protect the skin from harmful UV radiation .

- Results : The specific outcomes of these applications are not provided in the source .

-

Solubilization of Terpyridine Ligand

- Field : Coordination Chemistry

- Application : A similar compound, “4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine”, has been used to improve the solubility of the traditional 2,2′:6′,2″-terpyridine ligand in organic solvents .

- Method : The compound is synthesized and purified through a simple one-pot procedure .

- Results : The new series of ligand display improved solubility in most organic solvents in comparison to traditional 2,2′:6′,2″-terpyridine ligands .

-

Ni-Catalyzed Methylation

- Field : Organometallic Chemistry

- Application : A similar compound, “4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine”, can be used as a ligand in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

- Method : The compound is used as a ligand in Ni-catalyzed reductive dimerization reaction .

- Results : The specific outcomes of these reactions are not provided in the source .

-

Improved Solubility of Terpyridine Ligand

- Field : Coordination Chemistry

- Application : A similar compound, “4,4′′-Di-tert-butyl-2,2′:6′,2′′-terpyridine”, has been used to improve the solubility of the traditional 2,2′:6′,2′′-terpyridine ligand in organic solvents .

- Method : The compound is synthesized and purified through a simple one-pot procedure .

- Results : The new series of ligand display improved solubility in most organic solvents in comparison to traditional 2,2′:6′,2′′-terpyridine ligands .

Propiedades

IUPAC Name |

4-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZVVJBYFVNPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1384087.png)

![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)

![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)

![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)

![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans](/img/structure/B1384094.png)

![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)

![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)

![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)